N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14830333
InChI: InChI=1S/C20H20N6O2/c27-19(21-12-11-18-22-16-8-3-4-9-17(16)23-18)10-5-13-26-20(28)14-6-1-2-7-15(14)24-25-26/h1-4,6-9H,5,10-13H2,(H,21,27)(H,22,23)
SMILES:
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14830333

Molecular Formula: C20H20N6O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide -

Specification

Molecular Formula C20H20N6O2
Molecular Weight 376.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Standard InChI InChI=1S/C20H20N6O2/c27-19(21-12-11-18-22-16-8-3-4-9-17(16)23-18)10-5-13-26-20(28)14-6-1-2-7-15(14)24-25-26/h1-4,6-9H,5,10-13H2,(H,21,27)(H,22,23)
Standard InChI Key BJCQYZIZISYKLG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound featuring a benzimidazole ring attached to an ethyl group and a benzotriazine moiety linked via an amide bond. This compound belongs to the class of benzimidazole derivatives and is classified under heterocyclic compounds, known for their diverse range of bioactivities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step synthetic strategies. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization of the final product can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry to confirm structural integrity.

Biological Activity and Potential Applications

The biological activity of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is primarily attributed to its structural components. Benzimidazole and benzotriazine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. Studies suggest that derivatives containing benzimidazole rings exhibit significant anticancer activity by inducing apoptosis in cancer cells through caspase activation pathways.

CompoundStructure FeaturesBiological ActivityUnique Aspects
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideBenzimidazole and benzotriazineAntimicrobial and anticancerNovel butanamide linkage enhances activity
5-MethylbenzimidazoleSimple benzimidazole structureMild antimicrobialLacks complex benzotriazine core
7-HydroxybenzothiazoleBenzothiazole derivativeAntifungal propertiesDifferent heterocyclic structure

Chemical Reactions and Modifications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can participate in various chemical reactions, allowing for modifications that enhance its biological activity or alter its chemical properties. These reactions require specific conditions such as solvent choice, temperature control, and time management to optimize yield and minimize side products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator